N-Benzyl Salbutamol Acetonide Methyl Ether
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Overview
Description
N-Benzyl Salbutamol Acetonide Methyl Ether is a chemical compound with the molecular formula C24H33NO3 and a molecular weight of 383.52 g/mol It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions
Preparation Methods
The synthesis of N-Benzyl Salbutamol Acetonide Methyl Ether involves several steps. One common synthetic route includes the following steps:
Formation of the acetonide group: This step involves the protection of the hydroxyl groups of Salbutamol using acetone and an acid catalyst to form the acetonide.
Benzylation: The protected Salbutamol is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Methylation: Finally, the compound undergoes methylation using methyl iodide and a base to form the methyl ether derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of different solvents and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
N-Benzyl Salbutamol Acetonide Methyl Ether can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl Salbutamol Acetonide Methyl Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with adrenergic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions and neurological disorders.
Industry: It is used in the development of new materials and nanotechnology applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl Salbutamol Acetonide Methyl Ether involves its interaction with adrenergic receptors in the body . The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in bronchodilation and other physiological effects. The specific molecular targets and pathways involved are still under investigation, but it is believed to share similarities with the mechanism of action of Salbutamol.
Comparison with Similar Compounds
N-Benzyl Salbutamol Acetonide Methyl Ether can be compared with other similar compounds, such as:
Salbutamol: The parent compound, used primarily as a bronchodilator.
Albuterol Methyl Ether Hydrochloride Salt: Another derivative of Salbutamol with similar applications.
Terbutaline: A related compound with bronchodilator properties.
Properties
IUPAC Name |
N-benzyl-N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)25(15-18-10-8-7-9-11-18)16-22(26-6)19-12-13-21-20(14-19)17-27-24(4,5)28-21/h7-14,22H,15-17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJXNKPXMEJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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